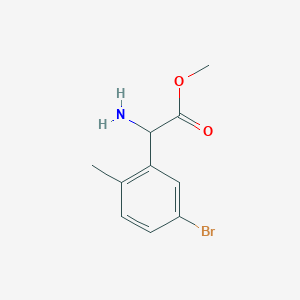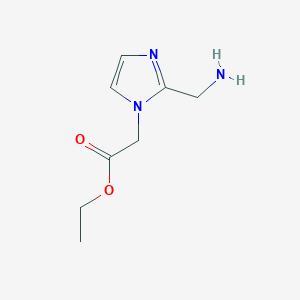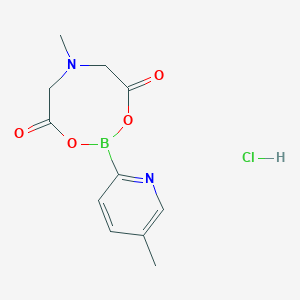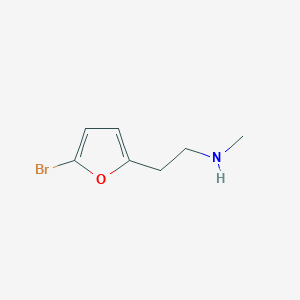![molecular formula C20H19FN2O3 B13543071 5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)
5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol is a complex organic compound featuring a fluorinated pyridine ring, a phenyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol typically involves multiple steps:
Formation of the Pyridin-3-yloxyphenyl Intermediate: This step involves the nucleophilic aromatic substitution of a fluorinated pyridine with a phenol derivative under basic conditions, often using sodium or potassium carbonate as the base and dimethylformamide (DMF) as the solvent.
Aminomethylation: The intermediate is then subjected to aminomethylation using formaldehyde and a secondary amine, such as methylamine, under acidic conditions to form the aminomethylated product.
Methoxylation: Finally, the methoxy group is introduced via methylation of the phenol moiety using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the fluorinated pyridine ring, which is known to enhance binding affinity and metabolic stability.
Medicine
Medicinally, this compound could be investigated for its potential as a therapeutic agent. The presence of the fluorine atom can improve the pharmacokinetic properties of the molecule, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism by which 5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorinated pyridine ring could enhance binding affinity to target proteins, while the methoxyphenol moiety could participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(pyridin-3-yloxy)phenol: Lacks the aminomethyl and methoxy groups, making it less versatile in terms of functionalization.
5-[(4-Fluorophenyl)methylamino]-2-methoxyphenol: Similar structure but without the pyridin-3-yloxy group, which may affect its binding properties and reactivity.
Uniqueness
The unique combination of a fluorinated pyridine ring, a phenyl group, and a methoxyphenol moiety in 5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol provides a distinct set of chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H19FN2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[[(3-fluoro-4-pyridin-3-yloxyphenyl)methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H19FN2O3/c1-25-20-7-5-15(10-18(20)24)12-23-11-14-4-6-19(17(21)9-14)26-16-3-2-8-22-13-16/h2-10,13,23-24H,11-12H2,1H3 |
InChI Key |
YBGUVUPWKZVPGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)OC3=CN=CC=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)


![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)



![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)


![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)



